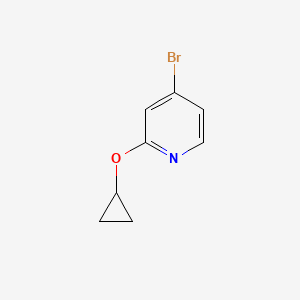

4-Bromo-2-cyclopropoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopropyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXFFRSYPTCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744864 | |

| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209460-14-9 | |

| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Bromo-2-cyclopropoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-cyclopropoxypyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Synthetic Strategy: The Williamson Ether Synthesis

The synthesis of 4-Bromo-2-cyclopropoxypyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, a specific application of the Williamson ether synthesis. This method involves the reaction of an alkoxide with an organohalide. In this case, cyclopropoxide, generated in situ from cyclopropanol and a strong base, acts as the nucleophile, displacing the chlorine atom from the 2-position of the 4-Bromo-2-chloropyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this nucleophilic attack at the C2 position.

The overall transformation is depicted in the following reaction scheme:

Caption: General reaction scheme for the synthesis of 4-Bromo-2-cyclopropoxypyridine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-Bromo-2-cyclopropoxypyridine.

2.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromo-2-chloropyridine | 73583-37-6 | C₅H₃BrClN | 192.44 |

| Cyclopropanol | 16545-68-9 | C₃H₆O | 58.08 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

2.2. Step-by-Step Procedure

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of 4-Bromo-2-cyclopropoxypyridine.

-

Preparation of Sodium Cyclopropoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Suspend the sodium hydride in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopropanol (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Reaction with 4-Bromo-2-chloropyridine: Dissolve 4-Bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared sodium cyclopropoxide solution at room temperature. Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-Bromo-2-cyclopropoxypyridine as a pure product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 4-Bromo-2-cyclopropoxypyridine.

| Parameter | Value |

| Reactant Quantities (for a 10 mmol scale) | |

| 4-Bromo-2-chloropyridine | 1.92 g |

| Cyclopropanol | 0.58 g |

| Sodium Hydride (60%) | 0.44 g |

| Anhydrous DMF | 50 mL |

| Product Characterization | |

| Molecular Formula | C₈H₈BrNO |

| Molar Mass | 214.06 g/mol |

| Typical Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.0 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~4.2 (m, 1H), ~0.8 (m, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~163, ~149, ~141, ~121, ~112, ~55, ~7 |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a signaling pathway, where each step enables the next.

Caption: Logical flow of the synthetic pathway.

This in-depth guide provides the necessary information for the successful synthesis and characterization of 4-Bromo-2-cyclopropoxypyridine. The provided experimental protocol is based on established chemical principles and can be adapted and optimized for various scales of production. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.

An In-depth Technical Guide to 4-Bromo-2-cyclopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-2-cyclopropoxypyridine, a key intermediate in medicinal chemistry and materials science.

Core Chemical Properties

4-Bromo-2-cyclopropoxypyridine is a halogenated pyridine derivative featuring a cyclopropoxy substituent. These structural motifs make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents.

Table 1: Physicochemical Properties of 4-Bromo-2-cyclopropoxypyridine

| Property | Value | Source |

| CAS Number | 1209460-14-9 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO | [1][2][3] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

| SMILES Code | BrC1=CC(OC2CC2)=NC=C1 | [2] |

| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 272.9 ± 20.0 °C | [4] |

| Predicted Density | 1.521 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.82 ± 0.10 | [4]* |

*Note: Predicted values are for the analogous compound 4-bromo-2-cyclobutoxypyridine and are provided for estimation.

Spectroscopic Data

Detailed analytical data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available from commercial suppliers upon request.[2] These spectra are essential for confirming the identity and purity of the compound before its use in synthetic applications.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of 4-Bromo-2-cyclopropoxypyridine.

Detailed Hypothetical Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclopropanol (1.2 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise while monitoring for hydrogen gas evolution. Allow the mixture to stir for 30 minutes at 0 °C to form the sodium cyclopropoxide salt.

-

Substrate Addition: Slowly add a solution of 2,4-dibromopyridine (1.0 equivalent) in dry THF to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield 4-Bromo-2-cyclopropoxypyridine.

Applications in Drug Discovery and Organic Synthesis

Halogenated pyridines are cornerstone building blocks in medicinal chemistry. The bromine atom at the 4-position of 4-Bromo-2-cyclopropoxypyridine serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the rapid generation of diverse compound libraries for drug discovery programs.[5][6][7]

Key Applications:

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters to form new carbon-carbon bonds.[5] This is a fundamental transformation in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[6]

-

Buchwald-Hartwig Amination: The compound can react with amines to form substituted 4-aminopyridines, another important pharmacophore.

-

Intermediate for Bioactive Molecules: Pyridine derivatives are integral to drugs targeting a wide range of diseases. This specific building block can be used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) or retinoic X receptor alpha (RXRα), both of which are important targets in oncology.[6]

Logical Relationship in Suzuki Coupling

Caption: Role of 4-Bromo-2-cyclopropoxypyridine in Suzuki cross-coupling reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-cyclopropoxypyridine was not found in the search results, data from analogous brominated pyridine compounds indicate that it should be handled with care in a well-ventilated area or chemical fume hood.[8][9][10][11][12]

Table 2: General Hazard Information and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[10][12] H315: Causes skin irritation.[10][11][12] H319: Causes serious eye irritation.[10][11][12] H335: May cause respiratory irritation.[11][12] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11] P264: Wash face, hands and any exposed skin thoroughly after handling.[8][10][11][12] P270: Do not eat, drink or smoke when using this product.[8][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][11][12] |

| Precautionary Statements | Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[8][10] Recommended storage is under an inert atmosphere at 2-8°C.[2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[9][10] |

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted with appropriate personal protective equipment (PPE) and engineering controls.

References

- 1. 4-Bromo-2-cyclopropoxypyridine | CymitQuimica [cymitquimica.com]

- 2. 1209460-14-9|4-Bromo-2-cyclopropoxypyridine|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. 4-broMo-2-cyclobutoxypyridine CAS#: 1142194-51-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical properties of 4-Bromo-2-cyclopropoxypyridine

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-cyclopropoxypyridine

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-cyclopropoxypyridine, a heterocyclic building block of interest to researchers and scientists in drug development and organic synthesis. Due to its status as a specialized chemical intermediate, experimentally determined physical data is limited in publicly available literature. This guide compiles available data from chemical suppliers and computational predictions, and further outlines standard experimental protocols for the determination of key physical properties.

Chemical and Physical Properties

4-Bromo-2-cyclopropoxypyridine is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a bromine atom at the 4-position and a cyclopropoxy group at the 2-position. The following table summarizes its key identifiers and physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2-cyclopropyloxypyridine | [1] |

| CAS Number | 1209460-14-9 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][3] |

| Molecular Weight | 214.06 g/mol | [1] |

| Canonical SMILES | C1CC1OC2=NC=CC(=C2)Br | [1][4] |

| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N | [1][3][4] |

| Purity | Typically ≥97% (Commercially available) | [3] |

| Appearance | Not specified (Expected to be a liquid or low-melting solid) | |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Density | Data not available | [1] |

| Predicted XlogP | 2.4 | [4] |

Logical Synthesis Workflow

While specific synthetic preparations from individual manufacturers are proprietary, a plausible and common method for the synthesis of aryl ethers like 4-Bromo-2-cyclopropoxypyridine involves a nucleophilic aromatic substitution reaction. A logical workflow would feature the reaction of a di-halogenated pyridine with sodium cyclopropoxide. The cyclopropoxide anion acts as a nucleophile, displacing one of the halogen atoms on the pyridine ring.

Caption: A logical workflow for the synthesis of 4-Bromo-2-cyclopropoxypyridine.

Experimental Protocols

The following are detailed, generalized methodologies for determining the primary physical properties of a novel organic compound like 4-Bromo-2-cyclopropoxypyridine.

Determination of Melting Point (for solids)

-

Apparatus: Digital melting point apparatus (e.g., Thomas-Hoover Uni-Melt) or a Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

The procedure is repeated two more times, and the average range is reported.

-

Determination of Boiling Point (for liquids)

-

Apparatus: Small-scale distillation apparatus consisting of a small flask, a condenser, a collection vessel, and a calibrated thermometer.

-

Procedure:

-

Approximately 2-3 mL of the liquid sample is placed in the distillation flask along with a boiling chip.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a stable ring of refluxing condensate is established on the thermometer.

-

The boiling point is the steady temperature at which the liquid distills, read from the thermometer. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Apparatus: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

-

Procedure:

-

Mobile Phase Preparation: A suitable mobile phase is prepared. A common starting point for a compound of this nature would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Sample Preparation: A stock solution of 4-Bromo-2-cyclopropoxypyridine is prepared by dissolving a precisely weighed amount (e.g., 1 mg) in a known volume of diluent (e.g., 1 mL of acetonitrile/water 50:50) to create a 1 mg/mL solution. This is then further diluted to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: Scanned via a photodiode array (PDA) detector or set at a specific wavelength (e.g., 254 nm).

-

Gradient: A typical gradient might run from 10% B to 95% B over 20 minutes.

-

-

Analysis: The sample is injected into the HPLC system. The resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Caption: A standard experimental workflow for purity analysis by HPLC.

References

Technical Guide: 4-Bromo-2-cyclopropoxypyridine (CAS: 1209460-14-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

4-Bromo-2-cyclopropoxypyridine is a substituted pyridine derivative. Pyridine and its derivatives are common structural motifs in many pharmaceuticals and agrochemicals, making this compound a potentially valuable building block in medicinal chemistry and drug discovery.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1209460-14-9 |

| Molecular Formula | C₈H₈BrNO |

| IUPAC Name | 4-bromo-2-(cyclopropyloxy)pyridine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 214.06 g/mol | Multiple Suppliers |

| Purity | Typically ≥95% or ≥97% | Varies by Supplier |

| Appearance | Not specified (likely a solid or oil) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-2-cyclopropoxypyridine is not publicly available. However, based on data for structurally related compounds such as 4-bromo-2-chloropyridine and 4-bromo-2-(difluoromethoxy)pyridine, the following hazards should be anticipated. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Table 3: GHS Hazard Statements for Structurally Related Compounds

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Experimental Protocols (Hypothetical)

Disclaimer: No specific experimental protocol for the synthesis of 4-Bromo-2-cyclopropoxypyridine has been found in the public domain. The following represents a plausible synthetic route based on general principles of organic chemistry for related compounds. This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

A potential synthetic route could involve the nucleophilic aromatic substitution of a di-halogenated pyridine with cyclopropanol or the O-alkylation of a hydroxypyridine derivative.

Hypothetical Synthesis Workflow:

Structure Elucidation of 4-Bromo-2-cyclopropoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 4-Bromo-2-cyclopropoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, that are pivotal for the unambiguous confirmation of its molecular structure. Detailed experimental protocols for these techniques are provided, alongside a logical workflow for the synthesis and characterization of the title compound. Due to the limited availability of published experimental data for 4-Bromo-2-cyclopropoxypyridine, the quantitative data presented herein is based on established principles and data from analogous structures, serving as a predictive guide for researchers.

Introduction

4-Bromo-2-cyclopropoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a cyclopropoxy group. Such halogenated and alkoxy-substituted pyridines are valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials. The precise determination of the molecular structure is a critical first step in any research and development endeavor, ensuring the identity and purity of the compound and forming the basis for understanding its chemical reactivity and biological activity. This guide details the analytical workflow for the complete structure elucidation of 4-Bromo-2-cyclopropoxypyridine.

Synthesis of 4-Bromo-2-cyclopropoxypyridine

A plausible synthetic route to 4-Bromo-2-cyclopropoxypyridine involves the nucleophilic substitution of a suitable di-halogenated pyridine with sodium cyclopropoxide. A general two-step synthesis is proposed, starting from commercially available 2,4-dibromopyridine.

Experimental Protocol for Synthesis

Step 1: Preparation of Sodium Cyclopropoxide To a stirred solution of cyclopropanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon at 0 °C, sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the cessation of hydrogen gas evolution. The resulting suspension of sodium cyclopropoxide is used directly in the next step.

Step 2: Synthesis of 4-Bromo-2-cyclopropoxypyridine To a solution of 2,4-dibromopyridine (1.0 eq.) in anhydrous dimethylformamide (DMF), the freshly prepared suspension of sodium cyclopropoxide (1.2 eq.) in THF is added dropwise at room temperature. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-Bromo-2-cyclopropoxypyridine.

Spectroscopic and Spectrometric Characterization

The following sections detail the expected analytical data for the structure elucidation of 4-Bromo-2-cyclopropoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclopropoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.90 | d | ~5.5 | 1H | H-6 |

| ~6.95 | d | ~1.5 | 1H | H-3 |

| ~6.85 | dd | ~5.5, ~1.5 | 1H | H-5 |

| ~4.30 | m | - | 1H | O-CH (cyclopropyl) |

| ~0.90 | m | - | 4H | CH₂ (cyclopropyl) |

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0.00 ppm) and are solvent-dependent.

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-2 |

| ~150.0 | C-6 |

| ~140.0 | C-4 |

| ~118.0 | C-5 |

| ~110.0 | C-3 |

| ~60.0 | O-CH (cyclopropyl) |

| ~6.0 | CH₂ (cyclopropyl) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

-

Sample Preparation: Dissolve 5-10 mg of purified 4-Bromo-2-cyclopropoxypyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The instrument should be locked, tuned, and shimmed on the deuterated solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard 30° or 90° pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE). Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern.

| m/z (predicted) | Relative Abundance | Assignment |

| 213, 215 | ~1:1 | [M]⁺ (Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom) |

| 185, 187 | Variable | [M - C₂H₄]⁺ |

| 172, 174 | Variable | [M - C₃H₅]⁺ |

| 134 | Variable | [M - Br]⁺ |

| 78 | Variable | [C₅H₄N]⁺ (Pyridyl cation) |

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Low-Resolution Mass Spectrometry (LRMS): Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., TOF, Orbitrap). This will allow for the determination of the elemental composition of the molecular ion and key fragments, confirming the molecular formula C₈H₈BrNO.

Single-Crystal X-ray Crystallography

For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of 4-Bromo-2-cyclopropoxypyridine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data.

Conclusion

The structure elucidation of 4-Bromo-2-cyclopropoxypyridine can be confidently achieved through a combination of modern analytical techniques. A plausible synthetic route has been proposed, and the expected outcomes from NMR spectroscopy and mass spectrometry have been detailed. While the quantitative data presented is predictive, the provided experimental protocols offer a robust framework for researchers to follow for the synthesis and complete structural characterization of this and related compounds. The definitive confirmation of the molecular structure would be achieved through single-crystal X-ray crystallography. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.

In-Depth Technical Guide: 4-Bromo-2-cyclopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-cyclopropoxypyridine, a halogenated pyridyl ether of interest in medicinal chemistry and organic synthesis. The document details the molecular and physical properties of the compound. Due to the absence of specific published experimental data for this exact molecule, this guide presents a generalized, representative synthetic protocol and discusses potential applications based on the known reactivity of analogous 4-bromopyridine derivatives. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and related compounds in their work.

Compound Data

The key quantitative data for 4-Bromo-2-cyclopropoxypyridine are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| CAS Number | 1209460-14-9 | [1][2] |

| IUPAC Name | 4-bromo-2-(cyclopropyloxy)pyridine | |

| Canonical SMILES | C1CC1OC2=NC=CC(=C2)Br | |

| Purity (Typical) | ≥97% | [2] |

Hypothetical Experimental Protocol: Synthesis of 4-Bromo-2-cyclopropoxypyridine

Reaction Scheme:

Caption: Hypothetical two-step synthesis of 4-Bromo-2-cyclopropoxypyridine.

Step 1: Synthesis of 4-Bromo-2-chloropyridine

This step involves a lithium-halogen exchange followed by bromination.

-

Reagents and Equipment:

-

2,4-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Bromine (Br₂)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

-

Procedure:

-

A solution of 2,4-dichloropyridine in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

-

One equivalent of n-butyllithium is added dropwise, and the mixture is stirred at -78 °C for 1 hour. The regioselectivity of the lithium-halogen exchange at the 4-position is generally favored.

-

One equivalent of bromine, dissolved in a small amount of anhydrous THF, is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 4-bromo-2-chloropyridine.

-

Step 2: Synthesis of 4-Bromo-2-cyclopropoxypyridine

This step is a nucleophilic aromatic substitution of the chlorine atom with cyclopropanol.

-

Reagents and Equipment:

-

4-Bromo-2-chloropyridine

-

Cyclopropanol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Standard reflux apparatus

-

-

Procedure:

-

To a suspension of sodium hydride in anhydrous THF, cyclopropanol is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopropoxide.

-

A solution of 4-bromo-2-chloropyridine in anhydrous THF is then added to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, the reaction is carefully quenched with water.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-Bromo-2-cyclopropoxypyridine.

-

Potential Applications in Drug Development and Organic Synthesis

The structural motifs present in 4-Bromo-2-cyclopropoxypyridine suggest its utility as a versatile building block in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.

Logical Relationship of Reactivity:

References

Spectroscopic and Synthetic Profile of 4-Bromo-2-cyclopropoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound 4-Bromo-2-cyclopropoxypyridine. Due to the limited availability of public experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopy to offer a robust predictive profile. This guide is intended to support researchers in the synthesis, characterization, and application of this compound in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-2-cyclopropoxypyridine. These predictions are based on the analysis of similar molecular structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | d | ~1.5 - 2.0 |

| H-5 | 7.2 - 7.4 | dd | ~5.0 - 5.5, ~1.5 - 2.0 |

| H-6 | 7.9 - 8.1 | d | ~5.0 - 5.5 |

| O-CH (cyclopropyl) | 4.2 - 4.4 | m | - |

| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 - 165 |

| C-3 | 112 - 115 |

| C-4 | 120 - 123 |

| C-5 | 140 - 143 |

| C-6 | 148 - 151 |

| O-CH (cyclopropyl) | 55 - 60 |

| CH₂ (cyclopropyl) | 5 - 10 |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (relative intensity, %) |

| [M]⁺ | 213/215 (base peak, isotopic pattern for Br) |

| [M-C₃H₄]⁺ | 171/173 |

| [M-OC₃H₅]⁺ | 156/158 |

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3050 - 3150 |

| C-H (cyclopropyl) | 2950 - 3050 |

| C=N, C=C (aromatic ring) | 1550 - 1600 |

| C-O (ether) | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |

| C-Br | 500 - 600 |

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of 4-Bromo-2-cyclopropoxypyridine is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a suitable alkyl halide. In this case, the synthesis would proceed from 4-bromo-2-hydroxypyridine and a cyclopropyl halide.

Caption: Proposed synthetic workflow for 4-Bromo-2-cyclopropoxypyridine.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of 4-bromo-2-hydroxypyridine should be observed.

-

Etherification: Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.5 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Bromo-2-cyclopropoxypyridine.

-

Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, and compared against the predicted data.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized 4-Bromo-2-cyclopropoxypyridine.

Reactivity Profile of 4-Bromo-2-cyclopropoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-Bromo-2-cyclopropoxypyridine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its participation in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. For each reaction type, this guide presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes the workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of pyridine-based compounds for various applications.

Introduction

4-Bromo-2-cyclopropoxypyridine is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure combines a reactive bromine atom at the 4-position, which is amenable to a variety of cross-coupling reactions, and a cyclopropoxy group at the 2-position. The pyridine core itself is a common scaffold in numerous biologically active compounds. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the ring, making the C4-Br bond susceptible to palladium-catalyzed cross-coupling reactions. This guide delineates the key reactive pathways of this molecule, providing practical, data-driven insights for its application in synthetic chemistry.

Spectroscopic Data

A summary of the key spectroscopic data for 4-Bromo-2-cyclopropoxypyridine is provided below for reference.

| Spectroscopic Data | |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J=5.6 Hz, 1H), 6.85 (d, J=1.6 Hz, 1H), 6.70 (dd, J=5.6, 1.6 Hz, 1H), 4.25-4.19 (m, 1H), 0.89-0.83 (m, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 163.2, 149.3, 139.1, 122.9, 112.9, 55.4, 6.4 |

| Mass Spec (ESI-MS) m/z | 213.98 [M+H]⁺ |

Reactivity Profile

The reactivity of 4-Bromo-2-cyclopropoxypyridine is dominated by the chemistry of the C4-Br bond. This section details its participation in several major classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. 4-Bromo-2-cyclopropoxypyridine readily participates in this reaction with a variety of boronic acids and esters.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75 |

| 4 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DME/H₂O | 90 | 24 | 81 |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

To a solution of 4-bromo-2-cyclopropoxypyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a mixture of toluene, ethanol, and water (4:1:1) is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). The reaction vessel is sealed and heated to 85 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-cyclopropoxy-4-phenylpyridine.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of 4-Bromo-2-cyclopropoxypyridine.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds. 4-Bromo-2-cyclopropoxypyridine is an effective substrate for this transformation.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |

| 3 | tert-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 78 |

| 4 | Indazole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | DMF | 120 | 16 | 65 |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

A mixture of 4-bromo-2-cyclopropoxypyridine (1.0 eq.), morpholine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) is taken in a Schlenk tube. Tris(dibenzylideneacetone)dipalladium(0) (0.015 eq.) and BINAP (0.03 eq.) are added, and the tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the reaction mixture is heated to 100 °C for 18 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield 4-(2-cyclopropoxypyridin-4-yl)morpholine.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination of 4-Bromo-2-cyclopropoxypyridine.

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 89 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | Toluene | 80 | 16 | 82 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 70 | 24 | 77 |

| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 80 | 18 | 85 |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

To a solution of 4-bromo-2-cyclopropoxypyridine (1.0 eq.) in THF are added phenylacetylene (1.5 eq.), triethylamine (3.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.). The mixture is stirred at 65 °C for 12 hours under an argon atmosphere. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-cyclopropoxy-4-(phenylethynyl)pyridine.

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling of 4-Bromo-2-cyclopropoxypyridine.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are predominant, the electron-deficient nature of the pyridine ring also allows for nucleophilic aromatic substitution, particularly with strong nucleophiles under forcing conditions.

Quantitative Data for Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium methoxide | Methanol | 150 (sealed tube) | 48 | 65 |

| 2 | Sodium thiophenoxide | DMF | 120 | 24 | 72 |

| 3 | Pyrrolidine | NMP | 180 | 36 | 55 |

| 4 | Ammonia | 1,4-Dioxane/H₂O | 200 (autoclave) | 72 | 40 |

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

A solution of 4-bromo-2-cyclopropoxypyridine (1.0 eq.) and sodium methoxide (3.0 eq.) in anhydrous methanol is heated in a sealed tube at 150 °C for 48 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate and concentrated. The product, 4-methoxy-2-cyclopropoxypyridine, is purified by column chromatography.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: Workflow for the SNAr reaction of 4-Bromo-2-cyclopropoxypyridine.

Signaling Pathways and Biological Applications

Currently, there is no specific information in the public domain linking 4-Bromo-2-cyclopropoxypyridine directly to established signaling pathways. However, substituted pyridine scaffolds are prevalent in a multitude of biologically active molecules and approved drugs. The derivatization of 4-Bromo-2-cyclopropoxypyridine via the reactions outlined in this guide can lead to the generation of novel compounds with potential applications in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. Researchers are encouraged to explore the biological activities of the derivatives of this versatile building block.

Conclusion

4-Bromo-2-cyclopropoxypyridine is a highly versatile and reactive building block for the synthesis of a diverse range of substituted pyridine derivatives. Its reactivity is primarily centered around the C4-Br bond, which readily undergoes palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, it can participate in nucleophilic aromatic substitution reactions under appropriate conditions. The experimental protocols and quantitative data presented in this guide are intended to facilitate the efficient use of 4-Bromo-2-cyclopropoxypyridine in medicinal chemistry and materials science research, enabling the discovery and development of novel functional molecules.

An In-depth Technical Guide to 4-Bromo-2-cyclopropoxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-cyclopropoxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its structural motifs suggest its emergence as a valuable intermediate in the synthesis of complex pharmaceutical agents. This document outlines its physicochemical properties, a detailed, plausible synthetic protocol, and its potential applications in the development of novel therapeutics.

Introduction and Inferred History

4-Bromo-2-cyclopropoxypyridine belongs to the class of substituted pyridines, which are a cornerstone of many pharmaceutical compounds due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a cyclopropoxy group at the 2-position and a bromine atom at the 4-position offers medicinal chemists a versatile scaffold for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-cyclopropoxypyridine is provided in the table below.

| Property | Value |

| CAS Number | 1209460-14-9 |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in common organic solvents |

| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N |

Proposed Synthesis and Experimental Protocol

The most plausible synthetic route to 4-Bromo-2-cyclopropoxypyridine involves the O-cyclopropylation of 4-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-bromo-2-pyridone). This reaction can be achieved under basic conditions using a cyclopropylating agent.

Experimental Workflow

Caption: Proposed synthetic workflow for 4-Bromo-2-cyclopropoxypyridine.

Detailed Experimental Protocol: O-cyclopropylation of 4-bromo-2-hydroxypyridine

Materials:

-

4-bromo-2-hydroxypyridine (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Cyclopropyl bromide (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Bromo-2-cyclopropoxypyridine as a solid.

Quantitative Data (Estimated):

| Parameter | Value |

| Typical Scale | 1-10 mmol |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0 °C to RT |

| Estimated Yield | 60-80% |

Applications in Drug Discovery

4-Bromo-2-cyclopropoxypyridine is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The presence of the bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the exploration of the chemical space around the pyridine core.

The cyclopropoxy group at the 2-position can serve several purposes in a drug candidate. It can act as a lipophilic group to enhance membrane permeability, and its rigid nature can help to lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for the target protein.

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the logical workflow of utilizing 4-Bromo-2-cyclopropoxypyridine in a typical drug discovery pipeline.

Caption: Drug discovery workflow utilizing 4-Bromo-2-cyclopropoxypyridine.

Conclusion

4-Bromo-2-cyclopropoxypyridine is a strategically functionalized heterocyclic compound with considerable potential as a building block in the synthesis of novel bioactive molecules. While its specific discovery and history are not well-documented, its utility is evident from its commercial availability and the versatility of its chemical handles for further elaboration. The synthetic protocol outlined in this guide provides a reliable method for its laboratory-scale preparation, enabling its use in medicinal chemistry and drug development programs.

In-Depth Technical Guide on Theoretical Studies of 4-Bromo-2-cyclopropoxypyridine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the theoretical studies conducted on 4-Bromo-2-cyclopropoxypyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational studies directly focused on this molecule. While experimental data is limited to basic chemical properties, this guide will, therefore, outline the general methodologies and computational approaches commonly applied to similar bromo-substituted pyridine derivatives. The intent is to provide a foundational framework for future theoretical investigations into the structural, electronic, and reactive properties of 4-Bromo-2-cyclopropoxypyridine.

Introduction to 4-Bromo-2-cyclopropoxypyridine

4-Bromo-2-cyclopropoxypyridine is a substituted pyridine derivative with the chemical formula C₈H₈BrNO.[1] Its structure features a pyridine ring substituted with a bromine atom at the 4-position and a cyclopropoxy group at the 2-position. Halogenated pyridines are versatile building blocks in organic synthesis, frequently utilized in the development of pharmaceuticals and functional materials. The presence of the bromine atom and the strained cyclopropyl group suggests potentially interesting electronic properties and reactivity, making it a candidate for further computational and experimental exploration.

Table 1: Basic Chemical Properties of 4-Bromo-2-cyclopropoxypyridine

| Property | Value | Reference |

| CAS Number | 1209460-14-9 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| SMILES Code | BrC1=CC(OC2CC2)=NC=C1 | [2] |

| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N | [1] |

Current State of Theoretical Research

As of the latest literature review, there are no dedicated theoretical or computational studies published specifically for 4-Bromo-2-cyclopropoxypyridine. Searches for quantum chemical calculations, molecular modeling, or other theoretical analyses of this compound did not yield any specific results. The available information is primarily from chemical suppliers, providing basic identification and physicochemical data.

However, the broader class of bromo-substituted heterocyclic compounds has been the subject of extensive theoretical investigation. These studies provide a roadmap for how 4-Bromo-2-cyclopropoxypyridine could be analyzed to understand its intrinsic molecular properties.

Proposed Theoretical and Computational Methodologies

Based on studies of analogous compounds, a comprehensive theoretical analysis of 4-Bromo-2-cyclopropoxypyridine would involve several key computational methods. The following sections outline a proposed workflow for future research.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic structure and properties of molecules. A typical DFT study on 4-Bromo-2-cyclopropoxypyridine would involve:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Vibrational Frequency Analysis: Calculating the infrared (IR) and Raman spectra to identify characteristic vibrational modes and to confirm that the optimized geometry corresponds to a true energy minimum.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): This analysis helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.

-

A logical workflow for such a computational study is depicted below.

Spectroscopic Analysis

-

NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation and confirmation of synthesis products.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

A general protocol for the experimental acquisition of spectroscopic data, which could be compared with theoretical predictions, is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-cyclopropoxypyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry KBr and press it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Potential Applications in Drug Development and Materials Science

Theoretical studies can provide valuable insights into the potential applications of 4-Bromo-2-cyclopropoxypyridine.

-

Molecular Docking: If this molecule is considered as a fragment for drug design, computational docking studies could predict its binding affinity and mode of interaction with biological targets such as enzymes or receptors.

-

Reactivity Analysis: Understanding the molecule's reactivity through theoretical descriptors can guide its use in the synthesis of more complex molecules with desired properties.

The logical relationship for a preliminary in-silico drug discovery screening process involving a novel compound like 4-Bromo-2-cyclopropoxypyridine is illustrated below.

Conclusion and Future Outlook

There is a clear gap in the scientific literature regarding the theoretical and computational characterization of 4-Bromo-2-cyclopropoxypyridine. The methodologies outlined in this guide, based on established practices for similar molecules, provide a robust framework for future research. Such studies would be invaluable for elucidating the fundamental properties of this compound and for exploring its potential in various applications, from medicinal chemistry to materials science. Future work should focus on performing these theoretical calculations and corroborating them with experimental data to build a comprehensive understanding of this promising molecule.

References

An In-Depth Technical Guide to 4-Bromo-2-cyclopropoxypyridine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-cyclopropoxypyridine is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a reactive bromine atom on the pyridine ring with a cyclopropoxy group, make it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents at the 4-position of the pyridine ring. The cyclopropoxy group can influence the physicochemical properties of the final compounds, such as metabolic stability and conformational rigidity, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-cyclopropoxypyridine, its applications in the development of bioactive molecules, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-cyclopropoxypyridine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1209460-14-9 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Not specified in literature | |

| SMILES | C1CC1OC2=NC=CC(=C2)Br | [3] |

| InChI Key | CKAXFFRSYPTCEH-UHFFFAOYSA-N | [1] |

Synthesis of 4-Bromo-2-cyclopropoxypyridine

The synthesis of 4-Bromo-2-cyclopropoxypyridine can be achieved through a multi-step process. A representative synthetic route is outlined below, with a detailed experimental protocol provided.

Synthetic Pathway

A plausible synthetic pathway involves the bromination of a suitable pyridine precursor followed by the introduction of the cyclopropoxy group.

Caption: A potential synthetic route to 4-Bromo-2-cyclopropoxypyridine.

Experimental Protocol: Synthesis of 4-Bromo-2-cyclopropoxypyridine

Step 1: Synthesis of 4-Bromo-2-chloropyridine

A detailed, validated protocol for this specific step is not available in the searched literature. However, the conversion of a hydroxypyridine to a chloropyridine is a standard transformation often achieved using reagents like phosphorus oxychloride (POCl₃).

Step 2: Synthesis of 4-Bromo-2-cyclopropoxypyridine from 4-Bromo-2-chloropyridine

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by the cyclopropoxide anion.

-

Reagents and Materials:

-

4-Bromo-2-chloropyridine

-

Cyclopropanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanol (1.1 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the sodium cyclopropoxide.

-

Add a solution of 4-Bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Bromo-2-cyclopropoxypyridine.

-

-

Quantitative Data:

-

Expected Yield: While a specific yield is not reported, similar reactions typically proceed in moderate to good yields (50-80%).

-

Applications in Medicinal Chemistry

4-Bromo-2-cyclopropoxypyridine is a valuable intermediate for the synthesis of various biologically active molecules, particularly kinase inhibitors. The bromine atom allows for the introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling, a cornerstone reaction in modern drug discovery.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-cyclopropoxypyridine

The following is a general protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-cyclopropoxypyridine with an arylboronic acid. This protocol is based on well-established procedures for similar substrates.

-

Reagents and Materials:

-

4-Bromo-2-cyclopropoxypyridine

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or cesium carbonate [Cs₂CO₃], 2-3 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a reaction vessel, combine 4-Bromo-2-cyclopropoxypyridine (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-cyclopropoxypyridine derivative.

-

-

Quantitative Data:

-

Yields for Suzuki-Miyaura coupling reactions are typically high, often exceeding 80%, depending on the specific substrates and reaction conditions.

-

Signaling Pathways and Biological Targets

While specific biological data for derivatives of 4-Bromo-2-cyclopropoxypyridine are not extensively reported in the public domain, related bromopyrimidine and bromopyrrole analogues have been investigated as inhibitors of various protein kinases.[4][5] For instance, certain bromopyrimidine derivatives have shown potent activity against Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[4] The general structure of kinase inhibitors often involves a heterocyclic core, such as pyridine, that can interact with the hinge region of the kinase ATP-binding site.

Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical signaling pathway inhibited by a derivative of 4-Bromo-2-cyclopropoxypyridine.

This diagram illustrates a general mechanism where a derivative synthesized from 4-Bromo-2-cyclopropoxypyridine could act as a kinase inhibitor. By blocking the phosphorylation activity of a receptor tyrosine kinase, the downstream signaling cascade that promotes cell proliferation and survival is interrupted, which is a common strategy in cancer therapy.

Conclusion

4-Bromo-2-cyclopropoxypyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its utility is primarily centered around its ability to undergo palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular diversity. The detailed protocols and conceptual frameworks provided in this guide are intended to assist researchers in the effective utilization of this important chemical intermediate in their synthetic and medicinal chemistry endeavors. Further exploration of the biological activities of derivatives of 4-Bromo-2-cyclopropoxypyridine is warranted and holds the potential for the discovery of novel therapeutic agents.

References

- 1. 4-Bromo-2-cyclopropoxypyridine | CymitQuimica [cymitquimica.com]

- 2. 1209460-14-9|4-Bromo-2-cyclopropoxypyridine|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-2-(cyclopropyl)pyridine 95.00% | CAS: 1086381-28-3 | AChemBlock [achemblock.com]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]

Stability and Storage of 4-Bromo-2-cyclopropoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-Bromo-2-cyclopropoxypyridine. Due to the limited availability of specific stability data for this compound, this guide amalgamates information from safety data sheets of structurally related compounds and established principles of chemical stability and degradation. The information herein is intended to guide researchers and professionals in the proper handling, storage, and stability assessment of 4-Bromo-2-cyclopropoxypyridine to ensure its integrity for research and development purposes.

Chemical Properties and Structure

4-Bromo-2-cyclopropoxypyridine is a heterocyclic organic compound with a pyridine core. The presence of a bromine atom and a cyclopropoxy group influences its reactivity, stability, and potential applications in medicinal chemistry and materials science.

| Property | Value |

| CAS Number | 1209460-14-9 |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Structure | A pyridine ring substituted with a bromine atom at the 4-position and a cyclopropoxy group at the 2-position. |

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the chemical integrity of 4-Bromo-2-cyclopropoxypyridine. The following recommendations are based on safety data sheets for similar brominated and pyridine-containing compounds.[1][2][3][4][5]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8°C) or freezing (-20°C) may be advisable for long-term storage.[2] | To minimize the rate of potential degradation reactions. |

| Light | Store in a dark place, protected from light.[1] | To prevent photochemical degradation. |

| Atmosphere | Keep container tightly closed.[1][2][3][5][6] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | To prevent oxidation and reaction with atmospheric moisture. |

| Ventilation | Store in a well-ventilated area.[3] | To ensure safety in case of accidental release. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[1][3] | To avoid chemical reactions that could degrade the compound. |

| Handling | Use personal protective equipment (gloves, safety glasses). Avoid breathing dust or fumes. Wash hands thoroughly after handling.[1][2][3][7] | To ensure personal safety and prevent contamination. |

Potential Degradation Pathways

Specific degradation pathways for 4-Bromo-2-cyclopropoxypyridine have not been extensively documented in the public domain. However, based on the chemical structure and known degradation patterns of related pyridine derivatives, several potential pathways can be postulated. Degradation is often initiated by factors such as hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The ether linkage of the cyclopropoxy group could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-bromo-2-hydroxypyridine and cyclopropanol.

-

Oxidation: The pyridine ring and the cyclopropyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

-

Photodegradation: Exposure to UV light could potentially lead to the cleavage of the C-Br bond or reactions involving the pyridine ring.

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of 4-Bromo-2-cyclopropoxypyridine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradants. The following is a generalized protocol based on ICH guidelines.

Forced Degradation Study Protocol